molecular formula C8H5Cl2IO2 B6228215 methyl 3,5-dichloro-2-iodobenzoate CAS No. 1363845-32-2

methyl 3,5-dichloro-2-iodobenzoate

Cat. No.: B6228215
CAS No.: 1363845-32-2
M. Wt: 330.9
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Description

Methyl 3,5-dichloro-2-iodobenzoate (CAS 1363845-32-2) is a high-value halogenated aromatic building block critical for advanced organic synthesis and pharmaceutical research . Its molecular structure, featuring both iodine and chlorine substituents on the benzoate ring, makes it a versatile precursor for constructing complex biaryl systems and conjugated organic molecules through metal-catalyzed cross-coupling reactions . The iodine atom at the 2-position is highly reactive in palladium-catalyzed couplings, such as the Suzuki-Miyaura reaction (with boronic acids), Sonogashira coupling (with terminal alkynes), and Heck reaction (with alkenes), enabling precise carbon-carbon bond formation . The distinct chlorine atoms further modulate the compound's electronic properties and offer additional sites for further functionalization via nucleophilic aromatic substitution or other transformations . With a molecular formula of C8H5Cl2IO2 and a molecular weight of 330.93 g/mol, this compound is an essential intermediate for developing novel pharmaceuticals, agrochemicals, and organic electronic materials . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

CAS No.

1363845-32-2

Molecular Formula

C8H5Cl2IO2

Molecular Weight

330.9

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of Methyl 3,5-Dichloro-2-Aminobenzoate

The precursor is synthesized through sequential nitration, chlorination, and reduction steps:

  • Nitration of methyl benzoate : Introduction of a nitro group at position 2 using mixed acid (HNO₃/H₂SO₄).

  • Chlorination : Electrophilic chlorination at positions 3 and 5 using Cl₂ or SOCl₂ in the presence of FeCl₃ as a catalyst. The nitro group directs chlorination to meta positions.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Sn/HCl) converts the nitro group to an amine, yielding methyl 3,5-dichloro-2-aminobenzoate.

Diazotization and Iodination

The amino group at position 2 undergoes diazotization in HCl with NaNO₂ at 0–5°C to form a diazonium salt. Subsequent treatment with KI replaces the diazonium group with iodine:

Ar-NH2NaNO2,HClAr-N2+KIAr-I\text{Ar-NH}2 \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Ar-N}_2^+ \xrightarrow{\text{KI}} \text{Ar-I}

Key conditions :

  • Temperature control (<5°C) to prevent diazonium decomposition.

  • Stoichiometric excess of KI (1.2–1.5 equiv) to ensure complete substitution.

  • Yield: 70–85% after purification via recrystallization (ethyl acetate/hexane).

Direct Electrophilic Iodination

Direct iodination bypasses the need for an amino precursor but requires careful substrate design.

Substrate Preparation: Methyl 3,5-Dichlorobenzoate

Starting from methyl benzoate, chlorination at positions 3 and 5 is achieved using Cl₂/AlCl₃ in dichloromethane. The ester group directs chlorination to meta positions, though over-chlorination is mitigated by stoichiometric control.

Iodination at Position 2

Electrophilic iodination employs N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) or iodine monochloride (ICl). The ester group deactivates the ring, necessitating harsh conditions (reflux in acetic acid, 12–24 h):

Ar-H+NISFeCl3Ar-I+Succinimide\text{Ar-H} + \text{NIS} \xrightarrow{\text{FeCl}_3} \text{Ar-I} + \text{Succinimide}

Challenges :

  • Competing iodination at positions 4 or 6 due to residual ring activation.

  • Low yields (40–50%) necessitate iterative purification.

Halogen Exchange Reactions

Halogen exchange offers an alternative route, particularly for substituting bromine or chlorine with iodine.

From Methyl 3,5-Dichloro-2-Bromobenzoate

Aryl bromides undergo nucleophilic aromatic substitution (NAS) with KI in the presence of CuI or Pd catalysts:

Ar-Br+KICuI, DMFAr-I+KBr\text{Ar-Br} + \text{KI} \xrightarrow{\text{CuI, DMF}} \text{Ar-I} + \text{KBr}

Conditions :

  • High temperatures (100–120°C) in polar aprotic solvents (DMF, DMSO).

  • Catalytic CuI (10 mol%) to facilitate oxidative addition.

  • Yield: 60–75% after column chromatography.

Multi-Step Functionalization via Benzofuran Intermediates

Patents describe indirect routes using benzofuran intermediates for steric control.

Synthesis of 2-Trimethylsilyl-4-Amino-5-Chlorobenzofuran-7-Carboxylate

  • Halogenation and cyclization : 4-Amino-3,5-dichloro-2-hydroxybenzoic acid reacts with trimethylethynylsilane under Pd catalysis to form a benzofuran core.

  • Esterification : Methylation with iodomethane/K₂CO₃ in DMF.

  • Desilylation and iodination : Removal of the trimethylsilyl group (TBAF) followed by iodination at position 2.

Advantages :

  • High regioselectivity due to steric and electronic effects of the benzofuran ring.

  • Overall yield: 52–58% over three steps.

Industrial-Scale Considerations

Solvent and Catalyst Optimization

  • DMF vs. dichloroethane : DMF enhances reaction rates in diazotization but complicates waste disposal.

  • Palladium catalysts : Bistriphenylphosphine palladium dichloride (5 mol%) improves coupling efficiency in benzofuran routes.

Purification Strategies

  • Recrystallization : Ethyl acetate/hexane mixtures yield >99% purity for final products.

  • Column chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves halogenation byproducts .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dichloro-2-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form methyl 3,5-dichloro-2-aminobenzoate using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form methyl 3,5-dichloro-2-iodobenzoic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetic acid).

Major Products Formed

    Substitution: Methyl 3,5-dichloro-2-aminobenzoate, methyl 3,5-dichloro-2-thiobenzoate.

    Reduction: Methyl 3,5-dichloro-2-aminobenzoate.

    Oxidation: Methyl 3,5-dichloro-2-iodobenzoic acid.

Scientific Research Applications

Synthesis of Pharmaceuticals

One of the primary applications of methyl 3,5-dichloro-2-iodobenzoate is as an intermediate in the synthesis of pharmaceutical compounds. It serves as a building block for creating biologically active molecules. For instance, derivatives of this compound have been explored for their potential anti-inflammatory and antimicrobial properties .

Organic Synthesis

This compound is utilized in organic synthesis for generating complex molecules through various reactions, including:

  • Suzuki Coupling Reactions : It can participate in Suzuki coupling reactions to form biphenyl derivatives, which are critical in developing agrochemicals and pharmaceuticals .
  • Nucleophilic Substitution Reactions : The presence of halogen substituents makes it a good candidate for nucleophilic substitution reactions, allowing the introduction of various functional groups .

Material Science

Compounds derived from this compound have been investigated for their potential use in material science, particularly in the development of organic semiconductors and liquid crystal displays (LCDs). The structural features contribute to the electronic properties necessary for these applications .

Case Study 1: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. In a study published in a peer-reviewed journal, several synthesized compounds were tested against various bacterial strains. The results indicated that certain derivatives displayed promising inhibitory effects, suggesting potential applications in developing new antibiotics .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory properties of this compound derivatives. The compounds were evaluated using established models for inflammation, showing a reduction in inflammatory markers. These findings support further investigation into their therapeutic potential in treating inflammatory diseases .

Data Table: Comparison of Applications

Application AreaDescriptionRelevant Findings
Pharmaceutical SynthesisIntermediate for anti-inflammatory and antimicrobial agentsSignificant activity against bacteria
Organic SynthesisBuilding block for complex organic moleculesEffective in Suzuki coupling reactions
Material SciencePotential use in organic semiconductorsImproved electronic properties observed

Mechanism of Action

The mechanism of action of methyl 3,5-dichloro-2-iodobenzoate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular processes. The exact pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Methyl 3,5-Dichloro-4-Iodobenzoate

The 4-iodo isomer shares the same molecular formula and weight as the 2-iodo derivative but differs in substituent placement. For example, iodine’s larger atomic radius in the 2-position could hinder rotational freedom of the ester group, affecting binding affinity in enzyme inhibition studies .

Table 1: Key Properties of Halogenated Benzoate Derivatives
Compound Molecular Formula Molecular Weight (g/mol) Substituent Positions LogP
Methyl 3,5-dichloro-2-iodobenzoate* C₈H₅Cl₂IO₂ 330.935 2-I, 3-Cl, 5-Cl ~3.38†
Methyl 3,5-dichloro-4-iodobenzoate C₈H₅Cl₂IO₂ 330.935 4-I, 3-Cl, 5-Cl 3.38
N′-(2-Hydroxy-3,5-diiodobenzylidene)-2-methylbenzohydrazide C₁₅H₁₂I₂N₂O₂ 522.07 2-OH, 3-I, 5-I N/A

*Theoretical values based on the 4-iodo isomer ; †Estimated from structural similarity.

Halogenated Benzoic Acid Derivatives

Compounds like 3-(substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(substitutedphenyl)imidazolo]-Δ²-isoxazoline () share halogenated aromatic motifs. For example, the compound in has a melting point of 138°C and a yield of 74%, suggesting stability under synthetic conditions . In contrast, this compound’s iodine substituent may confer distinct reactivity in nucleophilic substitution or cross-coupling reactions.

Diiodo and Mixed Halogen Analogs

N′-(2-Hydroxy-3,5-diiodobenzylidene)-2-methylbenzohydrazide () features diiodo substitution at the 3- and 5-positions. This highlights how functional group variation (ester vs. hydrazide) and halogen placement (iodine vs. chlorine) modulate physicochemical properties.

Simple Methyl Esters

Methyl esters such as methyl palmitate () and sandaracopimaric acid methyl ester () lack halogen substituents but provide insight into ester stability and chromatographic behavior. For instance, methyl palmitate’s retention time and fragmentation patterns in gas chromatography () could serve as benchmarks for analyzing halogenated analogs .

Q & A

What are the standard synthetic routes for methyl 3,5-dichloro-2-iodobenzoate, and how can reaction conditions be optimized for higher yields?

Basic Research Question
The synthesis typically involves halogenation and esterification of benzoic acid derivatives. A common approach is iodination of methyl 3,5-dichlorobenzoate using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃). Optimization strategies include:

  • Solvent selection : Polar aprotic solvents like DMSO or DMF enhance reactivity (as seen in , where DMSO improved yields during triazole synthesis).
  • Reaction time and temperature : Extended reflux periods (e.g., 18–24 hours) and controlled temperatures (80–100°C) improve halogen incorporation .
  • Workup procedures : Precipitation in ice water and recrystallization (water-ethanol mixtures) can increase purity and yield (65% in analogous syntheses) .

Advanced Consideration : Kinetic vs. thermodynamic control in iodination—varying catalyst ratios (e.g., FeCl₃ vs. AlCl₃) may shift selectivity toward mono- or di-substituted products.

Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Basic Research Question
Key techniques include:

  • ¹H/¹³C-NMR : Identifies substitution patterns. For example, aromatic protons adjacent to electron-withdrawing groups (Cl, I) show downfield shifts (δ 7.8–8.2 ppm). The iodine atom induces deshielding but lacks splitting due to its quadrupolar nature .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 359.85 for C₈H₅Cl₂IO₂). Isotopic patterns (Cl, I) aid identification .
  • Infrared Spectroscopy (IR) : Ester carbonyl (C=O) stretches appear at ~1720 cm⁻¹, while C-I stretches are weak but detectable near 500 cm⁻¹ .

Advanced Consideration : X-ray crystallography can resolve steric effects of bulky substituents (Cl, I) on molecular geometry, critical for studying reactivity in cross-coupling reactions.

How do steric and electronic effects of substituents (Cl, I) influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question
The ortho-iodine and meta-chlorine substituents create distinct reactivity profiles:

  • Electronic Effects : Iodine’s polarizability facilitates oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), while chlorine’s electron-withdrawing nature activates the ester carbonyl toward nucleophilic attack .
  • Steric Hindrance : Ortho-substituents hinder access to the iodine atom, requiring bulky ligands (e.g., XPhos) to accelerate coupling rates. Comparative studies with methyl 3,5-dichloro-2-fluorobenzoate ( ) show fluorine’s smaller size improves reaction kinetics but reduces oxidative addition efficiency .

Methodological Insight : Screen ligands (e.g., PPh₃ vs. SPhos) and bases (K₂CO₃ vs. Cs₂CO₃) to balance steric and electronic effects.

What strategies can mitigate decomposition or instability of this compound under various storage conditions?

Advanced Research Question
Instability arises from:

  • Photodegradation : Iodine’s susceptibility to UV light. Store in amber vials at –20°C under inert gas (N₂/Ar) .
  • Hydrolysis : Ester groups degrade in humid environments. Use desiccants (silica gel) and anhydrous solvents during handling .
  • Thermal Decomposition : Differential Scanning Calorimetry (DSC) can identify decomposition thresholds (e.g., >150°C).

Experimental Validation : Monitor purity via HPLC over time under stress conditions (elevated temperature, light exposure) to establish shelf-life guidelines.

How can computational chemistry predict the regioselectivity of this compound in nucleophilic aromatic substitution?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals:

  • Electrostatic Potential Maps : Highlight electron-deficient sites (C-2 iodine adjacent to ester group) as targets for nucleophilic attack .
  • Activation Barriers : Compare energy pathways for substitution at C-2 (iodine) vs. C-5 (chlorine). Iodine’s lower electronegativity reduces barriers for C-I bond cleavage.

Case Study : Simulations of methyl 3,5-dichloro-2-fluorobenzoate ( ) show fluorine’s higher electronegativity increases activation energy for substitution, aligning with experimental reactivity trends.

What are the challenges in scaling up the synthesis of this compound while maintaining purity?

Advanced Research Question
Key scalability issues include:

  • Exothermic Reactions : Iodination is highly exothermic; use jacketed reactors with precise temperature control to avoid side reactions (e.g., di-iodination) .
  • Purification : Column chromatography is impractical at scale. Optimize crystallization conditions (e.g., solvent ratios, cooling rates) to achieve >95% purity (as in ).

Data-Driven Approach : Design of Experiments (DoE) can model variables (catalyst loading, solvent volume) to maximize yield and minimize waste.

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